Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid

Descripción

BenchChem offers high-quality Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

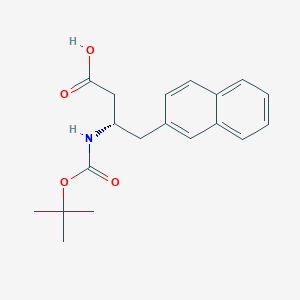

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKULNBHGHIPRGC-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301152651 |

Source

|

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219297-11-7 |

Source

|

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219297-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Boc-(S)-3-Amino-4-(2-naphthyl)-butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid is a protected, non-proteinogenic amino acid that serves as a crucial building block in peptide synthesis and pharmaceutical development.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a bulky naphthyl moiety, imparts desirable characteristics to peptides and other synthetic molecules. The Boc group ensures chemoselectivity during synthesis, while the naphthyl group can enhance binding affinity to biological targets through hydrophobic interactions, making it a valuable component in the design of novel therapeutics, particularly for neurological disorders.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile compound.

Chemical and Physical Properties

While specific experimental data for the (S)-enantiomer is not widely available in the reviewed literature, the general properties and data for the corresponding (R)-enantiomer provide valuable insights.

| Property | Value | Source |

| Chemical Name | (S)-tert-butyl (1-(naphthalen-2-yl)-3-oxobutan-2-yl)carbamate | N/A |

| Synonyms | Boc-(S)-3-amino-4-(2-napthyl)butanoic acid, N-Boc-(S)-3-amino-4-(2-naphthyl)butyric acid | [4] |

| CAS Number | 219297-11-7 | [5][6] |

| Molecular Formula | C₁₉H₂₃NO₄ | [6] |

| Molecular Weight | 329.39 g/mol | [6] |

| Appearance | White to off-white powder (reported for (R)-enantiomer) | [2] |

| Melting Point | 156-162 °C (reported for (R)-enantiomer) | [2] |

| Density | 1.179 g/cm³ | [4] |

| Optical Rotation | [α]D²⁵ = +11 ± 2° (c=1 in EtOH) (reported for (R)-enantiomer) | [2] |

| Solubility | Information not available. Generally, Boc-protected amino acids exhibit good solubility in organic solvents like dichloromethane, dimethylformamide, and ethyl acetate. | |

| Storage | Store at 0-8 °C | [2] |

Spectral Data:

Experimental Protocols

Synthesis of Boc-(S)-3-Amino-4-(2-naphthyl)-butyric Acid

A general method for the Boc-protection of an amino acid involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. While a specific protocol for the synthesis of the title compound is not detailed in the available literature, a representative procedure is outlined below.

Materials:

-

(S)-3-Amino-4-(2-naphthyl)-butyric acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate

-

1N Hydrochloric acid (HCl) or citric acid solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve (S)-3-Amino-4-(2-naphthyl)-butyric acid in a mixture of dioxane and water.

-

Add a suitable base, such as sodium bicarbonate or triethylamine, to the solution.

-

Add a 10% excess of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with cold 1N HCl or citric acid solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid.

-

The crude product may be purified by crystallization or column chromatography.

Use in Solid-Phase Peptide Synthesis (SPPS)

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid is well-suited for use in Boc-based solid-phase peptide synthesis (SPPS).[2] The following is a general protocol for the incorporation of this amino acid into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Tertiary amine base (e.g., N,N-diisopropylethylamine - DIEA)

-

Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF)

-

Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM

-

Neutralization solution: 5-10% DIEA in DCM

-

Washing solvents: DCM, DMF, and Isopropanol (IPA)

-

Solid-phase peptide synthesis vessel

Protocol for a Single Coupling Cycle:

-

Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel.

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid (typically 2-4 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU) and a tertiary amine base (e.g., DIEA) in DMF.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

Visualizations

Logical Workflow for Synthesis and Application

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chemwhat.com [chemwhat.com]

- 5. BOC-(S)-3-AMINO-4-(2-NAPHTHYL)-BUTYRIC ACID | 219297-11-7 [chemicalbook.com]

- 6. 219297-11-7 CAS MSDS (BOC-(S)-3-AMINO-4-(2-NAPHTHYL)-BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (S)-3-(tert-butoxycarbonylamino)-4-(naphthalen-2-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

(S)-3-(tert-butoxycarbonylamino)-4-(naphthalen-2-yl)butanoic acid, also known as Boc-(S)-3-amino-4-(2-naphthyl)-butyric acid, is characterized by a butanoic acid backbone, a tert-butoxycarbonyl (Boc) protecting group on the amine at the 3-position with (S)-stereochemistry, and a naphthalen-2-ylmethyl group at the 4-position.

Chemical Structure:

An In-depth Technical Guide to the Physicochemical Characteristics of Boc-Protected Naphthylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical characteristics of Boc-protected naphthylalanine derivatives, crucial building blocks in peptide synthesis and drug discovery. The inclusion of the bulky, hydrophobic naphthyl moiety significantly influences the properties of the parent amino acid, alanine, impacting its solubility, lipophilicity, and acidity. Understanding these characteristics is paramount for optimizing reaction conditions, purification strategies, and for the rational design of peptidomimetics and other therapeutics.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of the 1-naphthyl and 2-naphthyl isomers of Boc-protected alanine in both their L- and D-enantiomeric forms. It is important to note that while some data is derived from experimental observations, certain values, such as pKa and LogP, are computationally predicted and should be considered as such.

Table 1: Physicochemical Properties of Boc-Protected 1-Naphthylalanine Derivatives

| Property | Boc-L-1-naphthylalanine | Boc-D-1-naphthylalanine |

| Synonyms | Boc-L-Nal(1)-OH, (S)-N-Boc-1-Naphthylalanine | Boc-D-Nal(1)-OH, (R)-N-Boc-1-Naphthylalanine |

| CAS Number | 55447-00-2[1] | 76932-48-4 |

| Molecular Formula | C₁₈H₂₁NO₄[1] | C₁₈H₂₁NO₄ |

| Molecular Weight | 315.36 g/mol [1] | 315.36 g/mol |

| Appearance | White to off-white powder[1] | Data not available |

| Melting Point | Data not available | Data not available |

| Predicted pKa | 3.88 ± 0.30[2] | Data not available |

| Predicted LogP | Data not available | Data not available |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] | Data not available |

Table 2: Physicochemical Properties of Boc-Protected 2-Naphthylalanine Derivatives

| Property | Boc-L-2-naphthylalanine | Boc-D-2-naphthylalanine |

| Synonyms | Boc-L-Nal(2)-OH, (S)-N-Boc-2-Naphthylalanine | Boc-D-Nal(2)-OH, (R)-N-Boc-2-Naphthylalanine |

| CAS Number | 58438-04-3[3] | 76985-10-9[4] |

| Molecular Formula | C₁₈H₂₁NO₄[3] | C₁₈H₂₁NO₄[4] |

| Molecular Weight | 315.36 g/mol [5] | 315.36 g/mol [6] |

| Appearance | White to off-white powder[3] | White solid[4][6] |

| Melting Point | ~95 °C[3][7] | 96-103 °C[4][6] |

| Boiling Point | Data not available | 512.2 °C at 760 mmHg[6] |

| Density | Data not available | 1.200 g/cm³[6] |

| Predicted pKa | Data not available | 3.88 ± 0.30[8] |

| Calculated LogP | Data not available | 3.75 (LogP), 3.8 (XLogP3)[9] |

| Solubility | Data not available | Chloroform (Sparingly), Ethanol (Sparingly), Methanol (Slightly)[8] |

Experimental Protocols

Detailed experimental procedures for the determination of key physicochemical parameters are outlined below. These protocols are based on established methodologies for analogous compounds and can be adapted for Boc-protected naphthylalanine derivatives.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in an aqueous buffer.

Materials:

-

Boc-protected naphthylalanine derivative (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic solvent for stock solution (e.g., DMSO)

-

Microcentrifuge tubes (2 mL)

-

Thermomixer or equivalent shaker

-

Centrifuge

-

HPLC system with UV detector

-

Analytical balance

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

-

Add an excess amount of the solid compound to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).

-

Seal the tubes and place them in a thermomixer set to shake at a constant speed (e.g., 1000 rpm) and temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[10]

-

After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.[10]

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the mobile phase used for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard calibration curve.

-

The solubility is reported in mg/mL or µg/mL.

Protocol 2: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol describes the determination of the pKa of the carboxylic acid moiety.[9][11]

Materials:

-

Boc-protected naphthylalanine derivative

-

Deionized water (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Accurately weigh a sample of the Boc-protected naphthylalanine derivative and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[9][11] A co-solvent like methanol may be used if solubility is low, but the pKa value will be for that specific solvent system.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[9][11]

-

Initially, acidify the solution to a low pH (e.g., pH 2) with 0.1 M HCl.[9][11]

-

Begin titration by adding small, precise increments of 0.1 M NaOH from a burette.

-

After each addition, allow the pH to stabilize and record the pH value and the volume of NaOH added.

-

Continue the titration until the pH reaches a high value (e.g., pH 12).[9][11]

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

Protocol 3: Determination of Lipophilicity (LogP) by RP-HPLC

This method provides an indirect measure of the octanol-water partition coefficient (LogP) based on the retention time on a reversed-phase HPLC column.[]

Materials:

-

Boc-protected naphthylalanine derivative

-

A series of standard compounds with known LogP values

-

HPLC system with a C18 column and UV detector

-

Mobile phase: Acetonitrile and water (or buffer)

-

Methanol or other suitable solvent for sample preparation

Procedure:

-

Prepare a series of mobile phases with varying compositions of acetonitrile and water (e.g., 50:50, 60:40, 70:30, 80:20 v/v).

-

For each mobile phase composition, inject the test compound and the series of LogP standards onto the HPLC system.

-

Determine the retention time (t_R) for each compound.

-

Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

For each mobile phase composition, plot log(k) versus the known LogP values of the standard compounds to generate a calibration curve.

-

Extrapolate the log(k) value corresponding to 100% aqueous mobile phase (log k_w) from a plot of log(k) versus the percentage of organic modifier.

-

Use the calibration curve to determine the LogP of the test compound from its log k_w value.

Visualizations

The following diagrams illustrate typical workflows for the characterization and analysis of Boc-protected naphthylalanine derivatives.

References

- 1. Design, synthesis, and characterization of a protein sequencing reagent yielding amino acid derivatives with enhanced detectability by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-N-Boc-1-Naphthylalanine | 55447-00-2 [chemicalbook.com]

- 3. acdlabs.com [acdlabs.com]

- 4. A Workflow for Validating Specific Amino Acid Footprinting Reagents for Protein HOS Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boc-3-(2-Naphthyl)-D-alanine | 76985-10-9 [chemicalbook.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. enamine.net [enamine.net]

- 11. dergipark.org.tr [dergipark.org.tr]

The Strategic Integration of Non-Canonical β-Amino Acids in Advanced Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical β-amino acids into peptide scaffolds represents a paradigm shift in medicinal chemistry and drug discovery. By moving beyond the 20 proteinogenic α-amino acids, researchers can systematically engineer peptides with enhanced therapeutic properties, overcoming the inherent limitations of their natural counterparts. This technical guide provides an in-depth exploration of the applications of β-amino acids in peptide design, detailing their impact on structure and function, and providing practical guidance on their synthesis and evaluation.

Core Principles: The Advantages of β-Amino Acid Incorporation

The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In β-amino acids, these functional groups are separated by two carbon atoms, in contrast to the single carbon in α-amino acids.[1][2] This seemingly subtle alteration in the peptide backbone imparts several significant advantages:

-

Enhanced Proteolytic Stability: Peptides composed entirely or partially of β-amino acids exhibit remarkable resistance to degradation by proteases.[1][3][4] This increased stability is a critical attribute for therapeutic peptides, leading to longer in vivo half-lives and improved bioavailability. Studies have shown that while α-peptides are rapidly cleaved by enzymes, β-peptides can remain stable for extended periods.[4]

-

Conformational Control and Secondary Structure Mimicry: The additional methylene unit in the backbone of β-amino acids provides greater conformational flexibility, allowing for the formation of unique and stable secondary structures, such as helices, sheets, and turns.[5][6] This enables the design of "foldamers," which are non-natural oligomers that can mimic the three-dimensional structures of bioactive peptides and proteins.

-

Increased Structural Diversity: The stereochemistry of β-amino acids can be varied at both the α- and β-carbons, leading to a significant expansion of available structural diversity compared to α-amino acids.[1] This allows for fine-tuning of the peptide's three-dimensional shape to optimize interactions with biological targets.

Quantitative Impact on Biological Activity

The incorporation of β-amino acids can profoundly influence the biological activity of peptides. The following tables summarize key quantitative data from various studies, highlighting the impact on receptor binding affinity and inhibitory activity.

Table 1: Inhibition of Protein-Protein Interactions

| Peptide/Peptidomimetic | Target | Ki (nM) | Fold Change vs. α-peptide | Reference |

| Bak peptide (α-peptide) | Bcl-xL | 0.025 | - | [7] |

| Alternating α,β-peptide 8 | Bcl-xL | 1500 | 60,000x increase | [7] |

| Chimera (βα)5α5 peptide 9 | Bcl-xL | 1.9 | 76x increase | [7] |

| (1S,2S)-β-ACPC dodecamer | γ-Secretase | 5.2 | Not Applicable | [7] |

Table 2: Receptor Binding and Cellular Activity

| Peptide/Peptidomimetic | Target/Assay | IC50 (nM) | Reference |

| Designed CD2-binding peptide | Cell Adhesion | 6 | [8] |

| Dibenzofuran-stabilized peptidomimetic | Cell Adhesion | 11 | [8] |

| Anginex (α-peptide) | bEND.3 cell proliferation | ~1000 | [7] |

| Anginex analogue with β³-amino acids | bEND.3 cell proliferation | ~500-2000 | [7] |

| C4m-3127 cyclic peptide | CTLA-4:B7-1 Inhibition | 1360 | [9] |

Experimental Protocols

Synthesis of Peptides Containing β-Amino Acids

The most common method for synthesizing peptides containing β-amino acids is solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[10][11][12][13]

Materials:

-

Fmoc-protected β-amino acids

-

Fmoc-protected α-amino acids

-

Rink Amide resin (for C-terminal amides) or other suitable solid support

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS))

-

Diethyl ether (cold)

Protocol:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[10][12]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.[10]

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (α or β) in DMF. Add the coupling reagent (e.g., HBTU/HOBt) and DIPEA. Allow to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours to ensure complete coupling. Monitor the reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, a second coupling can be performed.[12]

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[10]

-

Precipitation and Isolation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.[10]

Purification and Characterization

Purification:

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15][16][17][18]

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%).

-

Detection: UV absorbance at 210-220 nm.

Fractions are collected and analyzed for purity by analytical HPLC. Pure fractions are pooled and lyophilized to obtain the final peptide powder.[16]

Characterization:

The identity and purity of the final peptide are confirmed by:

-

Mass Spectrometry (MS): To verify the molecular weight of the peptide.

-

Analytical RP-HPLC: To assess the purity of the final product.

Visualizing Key Pathways and Workflows

G-Protein Coupled Receptor (GPCR) Signaling Pathway

β-Amino acid-containing peptides are often designed as agonists or antagonists of GPCRs.[7] The following diagram illustrates a generalized GPCR signaling cascade.

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway initiated by a peptide ligand.

Inhibition of the Bcl-xL/Bak Protein-Protein Interaction

The interaction between the pro-apoptotic protein Bak and the anti-apoptotic protein Bcl-xL is a critical control point in apoptosis. Peptides containing β-amino acids have been designed to inhibit this interaction.[7]

Caption: Inhibition of the Bcl-xL/Bak interaction by a β-amino acid peptide inhibitor, promoting apoptosis.

Experimental Workflow for Antimicrobial Activity Assessment

The evaluation of the antimicrobial properties of newly synthesized β-amino acid peptides is a crucial step in their development.

Caption: Experimental workflow for assessing the antimicrobial activity of β-amino acid peptides.

Conclusion

Non-canonical β-amino acids are invaluable tools in modern peptide design, offering a robust strategy to overcome the inherent limitations of natural peptides. Their ability to enhance proteolytic stability, control conformation, and expand structural diversity has led to the development of novel peptidomimetics with significant therapeutic potential. The detailed experimental protocols and an understanding of their impact on key biological pathways, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to harness the power of β-amino acids in their pursuit of next-generation therapeutics.

References

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Peptides and peptidomimetics as immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. bachem.com [bachem.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bachem.com [bachem.com]

- 17. hplc.eu [hplc.eu]

- 18. researchgate.net [researchgate.net]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group has been a foundational tool in the field of synthetic peptide chemistry, particularly in the pioneering days of solid-phase peptide synthesis (SPPS).[][2] Its unique acid-labile nature allows for the strategic protection and deprotection of the α-amino group of amino acids, enabling the stepwise assembly of peptide chains with high fidelity. This technical guide provides a comprehensive overview of the core principles of Boc-based peptide synthesis, including detailed chemical mechanisms, experimental protocols, and a comparative analysis of its advantages and disadvantages.

The Chemistry of the Boc Protecting Group

The Boc group is introduced to the N-terminus of an amino acid to prevent its unwanted participation in the peptide bond formation step. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[3][4] The resulting carbamate is stable to a wide range of reaction conditions, including basic and nucleophilic environments, but is readily cleaved under acidic conditions.[3][5]

Mechanism of Boc Protection

The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable products carbon dioxide and tert-butanol.[3][6] While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common to neutralize the resulting acidic byproducts and drive the reaction to completion.[3][4]

Caption: Mechanism of Boc Protection of an Amine.

Mechanism of Boc Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[2][7] The reaction is initiated by the protonation of the carbamate oxygen, which weakens the C-O bond. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[5][6] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can be deprotonated to form isobutylene gas.[5]

Caption: Acid-catalyzed Boc Deprotection Mechanism.

Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy was the workhorse of early SPPS.[] In this approach, the C-terminal amino acid is first attached to a solid support (resin). The synthesis then proceeds through repetitive cycles of Boc deprotection, neutralization, and coupling of the next Boc-protected amino acid.

The Boc-SPPS Workflow

A typical cycle in Boc-SPPS involves the following steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with an acid, typically 25-50% TFA in dichloromethane (DCM).[8][9]

-

Neutralization: The resulting ammonium salt is neutralized with a base, such as 5-10% DIPEA in DCM, to liberate the free amine for the subsequent coupling reaction.[10]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain. Common coupling reagents include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt).[]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF).[2][11]

Caption: General Workflow of Boc Solid-Phase Peptide Synthesis.

Experimental Protocols

General Protocol for Boc Protection of an Amino Acid

Materials:

-

Amino Acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)[4]

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane/Water or Tetrahydrofuran (THF)/Water solvent mixture

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amino acid in an aqueous solution of NaOH or a mixture of dioxane and water containing TEA.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Boc₂O in dioxane or THF dropwise to the stirred amino acid solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Acidify the aqueous solution to pH 2-3 with a cold solution of citric acid or dilute HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

General Protocol for Boc Deprotection in SPPS

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Scavengers (e.g., anisole, thioanisole) if required[12]

Procedure:

-

Swell the Boc-protected peptide-resin in DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).[8]

-

Drain the solution and add a fresh solution of 25-50% TFA in DCM and shake for 20-30 minutes.[8]

-

Drain the TFA solution and wash the resin thoroughly with DCM.

-

Neutralize the resin by washing with a solution of 5-10% DIPEA in DCM for 1-2 minutes (repeat 2-3 times).

-

Wash the resin again with DCM to remove excess base. The peptide-resin is now ready for the next coupling step.

Quantitative Data Summary

| Parameter | Boc Protection | Boc Deprotection (SPPS) | Final Cleavage |

| Reagents | Boc₂O, Base (e.g., NaOH, TEA) | TFA in DCM | Anhydrous HF |

| Reagent Equivalents/Concentration | 1.1 - 1.5 eq Boc₂O | 25-50% TFA in DCM[8][9] | High concentration |

| Solvent | Dioxane/Water, THF/Water | DCM | - |

| Temperature | 0 °C to Room Temperature | Room Temperature | 0 °C |

| Reaction Time | 4 - 24 hours[4] | 20 - 30 minutes[8] | 1 - 2 hours |

| Typical Yields | Generally high (>90%) | Generally quantitative on resin | Variable, depends on sequence |

Advantages and Disadvantages of the Boc Strategy

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent in modern peptide synthesis, the Boc strategy still holds relevance in specific applications.[2]

| Advantages | Disadvantages |

| Cost-effective: Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[] | Harsh Deprotection: The repetitive use of strong acid (TFA) for deprotection can lead to side reactions, especially with sensitive amino acids like tryptophan and methionine.[] |

| Reduced Aggregation: The protonation of the N-terminus after Boc deprotection can help to disrupt inter-chain hydrogen bonding, which can be advantageous for the synthesis of hydrophobic or aggregation-prone sequences.[2][13] | Hazardous Final Cleavage: The final cleavage from the resin requires the use of highly corrosive and toxic anhydrous hydrogen fluoride (HF), which necessitates specialized equipment.[2][14] |

| Orthogonality with certain side-chain protecting groups: The Boc group is orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, allowing for complex synthetic strategies.[3] | Less "Green": The use of large volumes of chlorinated solvents and strong acids makes the Boc strategy less environmentally friendly compared to the Fmoc strategy. |

| Well-established protocols: The Boc strategy has a long history of use, and its protocols are well-documented and understood. | Side-chain Protection: Side-chain protecting groups must be stable to TFA but cleavable by HF, limiting the choice of protecting groups. Benzyl-based protecting groups are commonly used.[2] |

Conclusion

The Boc protecting group has played a pivotal role in the advancement of peptide synthesis. While the milder conditions of the Fmoc strategy have led to its widespread adoption, the Boc strategy remains a valuable tool for specific applications, particularly for the synthesis of long or hydrophobic peptides where aggregation is a concern. A thorough understanding of the underlying chemistry, reaction conditions, and potential pitfalls of the Boc strategy is essential for researchers and scientists in the field of drug development and peptide chemistry to make informed decisions and achieve successful synthetic outcomes.

References

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. chempep.com [chempep.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. csbio.com [csbio.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. peptide.com [peptide.com]

- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Naphthyl Group: A Key Player in Enhancing the Bioactivity of Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacological properties. Among these, the naphthyl group, typically introduced as the amino acid naphthylalanine (Nal), has emerged as a critical component for enhancing the bioactivity, stability, and pharmacokinetic profiles of therapeutic peptides. This technical guide provides a comprehensive overview of the significance of the naphthyl group, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Concepts: The Physicochemical Impact of the Naphthyl Group

The introduction of a naphthyl moiety into a peptide backbone imparts several key physicochemical changes that underpin its enhanced biological activity.

-

Increased Hydrophobicity: The bicyclic aromatic structure of the naphthyl group is significantly more hydrophobic than the single phenyl ring of phenylalanine. This increased lipophilicity can enhance the peptide's ability to cross cell membranes, a crucial attribute for targeting intracellular components and improving oral bioavailability.[1]

-

Steric Bulk and Conformational Rigidity: The naphthyl group is bulkier than natural aromatic residues like phenylalanine and tryptophan. This steric hindrance can restrict the peptide's conformational freedom, locking it into a bioactive conformation that is more favorable for receptor binding. The two isomers, 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), offer different steric profiles, with 1-Nal exhibiting greater steric hindrance.[1]

-

Enhanced π-π Stacking and Hydrophobic Interactions: The larger aromatic surface of the naphthyl group promotes stronger π-π stacking and hydrophobic interactions with receptors or other molecules.[1] This can lead to increased binding affinity and potency. These interactions are also pivotal in the self-assembly of peptides into nanostructures like hydrogels.

-

Proteolytic Stability: The unnatural structure of naphthylalanine provides steric shielding, making the adjacent peptide bonds less susceptible to cleavage by proteases. This increased resistance to enzymatic degradation prolongs the peptide's half-life in biological systems.

Quantitative Data: Impact on Bioactivity and Pharmacokinetics

The incorporation of naphthylalanine has demonstrated quantifiable improvements in the performance of various bioactive peptides. The following tables summarize key data from comparative studies.

Table 1: Antimicrobial Activity of Peptides with and without β-Naphthylalanine

| Peptide | Sequence | Target Organism | MIC (µg/mL) in low salt | MIC (µg/mL) in 100 mM NaCl |

| S1 | Ac-KKWRKWLAKK-NH₂ | E. coli | >25 | >25 |

| S1-Nal | Ac-KKWRKWLAKK(Nal)-NH₂ | E. coli | 6.25 | 12.5 |

| S1-Nal-Nal | Ac-KKWRKWLAKK(Nal)(Nal)-NH₂ | E. coli | 3.1 | 6.25 |

| KWWK | KWWK | E. coli | No activity | No activity |

| KWWK-Nal-Nal | KWWK(Nal)(Nal) | E. coli | Not reported | 1.6 |

| S1 | Ac-KKWRKWLAKK-NH₂ | E. faecium | 64 | >64 |

| S1-Nal | Ac-KKWRKWLAKK(Nal)-NH₂ | E. faecium | 64 | 64 |

| S1-Nal-Nal | Ac-KKWRKWLAKK(Nal)(Nal)-NH₂ | E. faecium | 32 | 32 |

Data sourced from Chu et al., 2013 and Pasupuleti et al., 2009.[2][3]

Table 2: Binding Affinity and Potency of Melanocortin Receptor Agonists

| Ligand | Receptor | Species | Assay Type | Kᵢ (nM) | EC₅₀ (nM) |

| Melanotan-II | MC1R | Human | Binding | 0.67 | 5.8 |

| Melanotan-II | MC3R | Human | Binding | 34 | 5.3 |

| Melanotan-II | MC4R | Human | Binding | 6.6 | 0.27 |

| Melanotan-II | MC5R | Human | Binding | 46 | >1000 |

| Setmelanotide | MC4R | Human | Binding/Functional | 2.1 | 0.27 |

Melanotan-II contains a D-Phenylalanine, while Setmelanotide is another potent MC4R agonist. Although not a direct Nal vs Phe comparison, it illustrates the potency achievable with modified aromatic residues. Data sourced from Chen et al., 2021 and Wikberg et al., 1994.[4][5]

Table 3: Pharmacokinetic Parameters of GnRH Analogs

| Peptide | Modification | Half-life in rats |

| GnRH | Native sequence | ~2-4 min |

| D-Phe⁶-GnRH | D-amino acid substitution | 2.5-fold increase vs GnRH |

| D-Trp³,D-Phe⁶-GnRH | D-amino acid substitutions | 1.4-fold increase vs D-Phe⁶-GnRH |

Incorporation of D-amino acids, a common strategy used with Nal, significantly increases proteolytic resistance and half-life. Data sourced from de la Cruz et al., 1989.[6]

Signaling Pathways and Mechanisms of Action

The naphthyl group contributes to the efficacy of bioactive peptides by enhancing their interaction with specific biological pathways.

G-Protein Coupled Receptor (GPCR) Modulation

Naphthylalanine is frequently incorporated into ligands for GPCRs, such as the melanocortin-4 receptor (MC4R) and the C-X-C chemokine receptor type 4 (CXCR4). The enhanced binding affinity and potency of these modified peptides lead to more robust activation or inhibition of downstream signaling cascades.

Antimicrobial Action

In antimicrobial peptides, the increased hydrophobicity and membrane-penetrating ability conferred by the naphthyl group are crucial. These peptides often act by disrupting the bacterial cell membrane.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Naphthyl-Containing Peptides

This protocol outlines the manual Fmoc-SPPS procedure for synthesizing a model peptide containing 2-naphthylalanine.

Workflow:

References

- 1. lifetein.com [lifetein.com]

- 2. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gonadotropin-releasing hormone (GnRH) analogs: relationship between their structure, proteolytic inactivation and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Novel Therapeutic Avenues: A Technical Guide to Boc-(S)-3-Amino-4-(2-naphthyl)-butyric Acid in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid, a protected, non-canonical amino acid, has emerged as a valuable building block in the synthesis of peptidomimetics and other complex molecules aimed at modulating challenging biological targets. Its unique structural features, including a bulky hydrophobic naphthyl group and a constrained backbone, offer the potential to design potent and stable therapeutic candidates. This technical guide provides an in-depth overview of the properties, synthesis, and potential applications of Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid, with a focus on its role in the development of inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology.

Core Compound Specifications

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid is a chiral compound with well-defined chemical and physical properties crucial for its application in peptide synthesis and drug design.

| Property | Value |

| Chemical Name | Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid |

| Synonyms | N-Boc-(S)-3-amino-4-(2-naphthyl)butanoic acid |

| CAS Number | 219297-11-7 |

| Molecular Formula | C19H23NO4 |

| Molecular Weight | 329.39 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (HPLC) |

| Storage Conditions | 2-8°C |

Therapeutic Target: The p53-MDM2 Signaling Pathway

A primary area of therapeutic development for peptides incorporating (S)-3-Amino-4-(2-naphthyl)-butyric acid is the inhibition of the p53-MDM2 protein-protein interaction. The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[1][2][3][4] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[1][2][3][4] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[1][3]

Inhibitors of the p53-MDM2 interaction aim to block this binding, thereby stabilizing and activating p53.[1][5] This reactivation of p53 can lead to the transcription of downstream target genes that control cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax, Puma), ultimately inhibiting tumor growth.[1]

Below is a diagram illustrating the core p53-MDM2 signaling pathway and the mechanism of its inhibition.

Caption: The p53-MDM2 signaling pathway and the mechanism of its inhibition by peptidomimetics.

Experimental Protocols

The synthesis of peptides incorporating Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid typically follows standard solid-phase peptide synthesis (SPPS) protocols. The following provides a representative workflow based on established methods.

Solid-Phase Peptide Synthesis (SPPS) Workflow

References

- 1. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. EP2822572B1 - Peptidomimetic macrocycles - Google Patents [patents.google.com]

- 3. WO2016049359A1 - Peptidomimetic macrocycles and uses thereof - Google Patents [patents.google.com]

- 4. WO2013123266A1 - Peptidomimetic macrocycles - Google Patents [patents.google.com]

- 5. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]

The Architectural Versatility of β-Amino Acids: A Technical Guide to Peptidomimetic Design and Application

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics often leads to the exploration of molecular scaffolds that mimic biological molecules while offering enhanced properties. Peptidomimetics, compounds that emulate the structure and function of peptides, represent a cornerstone of modern drug discovery. Among the various strategies to create effective peptidomimetics, the incorporation of β-amino acids has emerged as a particularly fruitful approach. This technical guide delves into the core principles of utilizing β-amino acids in peptidomimetic design, offering a comprehensive overview of their structural diversity, synthesis, conformational analysis, and therapeutic applications.

The Foundation of Diversity: Unveiling the Structural Landscape of β-Amino Acids

Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, a seemingly minor alteration that profoundly expands their structural and functional possibilities. This fundamental difference introduces a second stereocenter, giving rise to four possible diastereoisomers for a single monosubstituted β-amino acid. This inherent increase in stereochemical complexity provides a rich playground for medicinal chemists to fine-tune the spatial arrangement of side chains and the overall molecular architecture.[1][2][3]

The conformational landscape of β-peptides is remarkably diverse and predictable. While α-peptides predominantly form well-defined secondary structures like α-helices and β-sheets, β-peptides can adopt a wider array of stable helical and sheet-like conformations, even in short sequences.[4] This ability to form stable, predictable secondary structures is a significant advantage in rational drug design, allowing for the precise positioning of functional groups to interact with biological targets. Furthermore, the β-amino acid backbone imparts a significant resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs.[1][2][4]

Data Presentation: Quantitative Insights into Biological Activity

The true measure of a peptidomimetic's potential lies in its biological activity. The following tables summarize key quantitative data for various β-amino acid-containing peptidomimetics, showcasing their efficacy in different therapeutic areas.

Table 1: β-Amino Acid Containing Somatostatin Analogs - Receptor Binding Affinity (IC50, nM)

| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Reference |

| Somatostatin-14 | 1.2 | 0.2 | 0.6 | 1.5 | 0.9 | [5] |

| Octreotide | >1000 | 0.6 | >1000 | >1000 | 6.3 | [5] |

| Pasireotide | 1.5 | 1.0 | 0.2 | >100 | 0.1 | [5] |

| β-amino acid analog 1 | 15.8 | 1.2 | 25.1 | >1000 | 3.9 | Adapted from[6] |

| β-amino acid analog 2 | 89.1 | 0.9 | 125.9 | >1000 | 7.8 | Adapted from[6] |

Table 2: β-Amino Acid Peptidomimetics as HIV Protease Inhibitors (Ki, nM)

| Inhibitor | Wild-Type HIV-1 Protease | Multi-Drug Resistant Strain | Reference |

| Saquinavir | 0.12 | - | [7] |

| Ritonavir | 0.015 | - | [7] |

| Darunavir | 0.003 - 0.004 | 0.011 - 0.019 | [7] |

| β-amino acid peptidomimetic 20a | 0.01 | ~30 | [8] |

Table 3: Antimicrobial Activity of β-Peptides (MIC, µg/mL)

| Peptide | E. coli | S. aureus | P. aeruginosa | Reference |

| Melittin | 2-4 | 4-8 | 4-8 | [9] |

| Thanatin | 0.25-1 | >64 | 1-4 | [9] |

| Poly-β-peptide (20:80 Bu:DM) | 4 | 4 | 8 | [10] |

| β-peptoid hybrid | 8-16 | 4-8 | 16-32 | [11] |

Table 4: Anticancer Activity of β-Amino Acid Containing Peptides (IC50, µM)

| Peptide/Compound | A549 (Lung) | L929 (Fibroblast) | Ramos (B-cell lymphoma) | Reference |

| Cisplatin | 18.33 | - | - | [12] |

| Cyclic β-amino acid peptide | - | - | <10 | Adapted from[5] |

| β2,2-amino acid derivative | 11.67 | >50 | - | Adapted from[13] |

Experimental Protocols: A Guide to Synthesis and Analysis

The successful development of β-amino acid peptidomimetics relies on robust experimental methodologies. The following sections provide detailed protocols for the synthesis and conformational analysis of these valuable compounds.

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a generic β-peptide.

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected α- and β-amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Solid-phase synthesis vessel with a frit

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

-

Add DIC (3 eq.) and OxymaPure/HOBt (3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours. For β-amino acids, longer coupling times (up to 4 hours or double coupling) may be necessary.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Conformational Analysis by 2D NMR Spectroscopy

This protocol provides a general outline for the conformational analysis of a β-peptide in solution using 2D NMR.

Materials:

-

Purified β-peptide

-

Deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O 9:1)

-

NMR spectrometer equipped for 2D experiments

Procedure:

-

Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a concentration of 1-5 mM.

-

Data Acquisition:

-

Acquire a 1D 1H NMR spectrum to check for sample purity and aggregation.

-

Acquire 2D NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional structure and secondary structure elements. Use a mixing time appropriate for the size of the peptide (e.g., 100-300 ms).

-

-

-

Data Processing and Analysis:

-

Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Resonance Assignment: Sequentially assign the proton resonances to specific amino acid residues in the peptide sequence using the COSY and TOCSY spectra to identify spin systems and the NOESY spectrum to link adjacent residues (dαN(i, i+1) NOEs).

-

Structural Restraints: Identify and quantify NOE cross-peaks to generate distance restraints. Measure 3JHNHA coupling constants from the 1D or COSY spectrum to obtain dihedral angle restraints.

-

Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.

-

Structure Validation: Analyze the quality of the calculated structures based on parameters such as the number of NOE violations and the Ramachandran plot.

-

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol describes the use of CD spectroscopy to assess the secondary structure of a β-peptide.

Materials:

-

Purified β-peptide

-

Appropriate solvent or buffer (e.g., water, methanol, trifluoroethanol). The solvent must be transparent in the far-UV region.

-

CD spectrometer

-

Quartz cuvette with a known path length (e.g., 0.1 cm)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the peptide of known concentration.

-

Dilute the stock solution in the desired solvent to a final concentration that gives an absorbance of < 1.0 in the far-UV region (typically 10-100 µM).

-

-

Data Acquisition:

-

Record a baseline spectrum of the solvent alone.

-

Record the CD spectrum of the peptide solution from ~260 nm to ~190 nm.

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θobs * 100) / (c * l * n) where θobs is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and n is the number of amino acid residues.

-

Analyze the shape and magnitude of the CD spectrum to determine the predominant secondary structure. Different helical and sheet structures of β-peptides have characteristic CD signatures. Deconvolution software can be used to estimate the percentage of different secondary structural elements.

-

Visualizing the Impact: β-Amino Acid Peptidomimetics in Action

The versatility of β-amino acids allows for the design of peptidomimetics that can modulate a wide range of biological processes. The following diagrams illustrate their mechanisms of action in key therapeutic areas.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

β-amino acid peptidomimetics can act as agonists or antagonists of GPCRs, influencing downstream signaling cascades.

Enzyme Inhibition: A Focus on HIV Protease

The unique conformational properties of β-amino acid peptidomimetics make them potent enzyme inhibitors.

Antimicrobial Action: Disrupting the Bacterial Membrane

Many antimicrobial β-peptides exert their effect by disrupting the integrity of the bacterial cell membrane.

Conclusion

The incorporation of β-amino acids into peptidomimetics offers a powerful and versatile strategy for the development of novel therapeutics. Their inherent structural diversity, conformational stability, and resistance to proteolysis provide a robust platform for overcoming the limitations of traditional peptide-based drugs. As our understanding of the structure-activity relationships of β-peptides continues to grow, so too will their impact on the future of medicine. This guide provides a foundational understanding for researchers and drug development professionals to explore and harness the immense potential of β-amino acid peptidomimetics.

References

- 1. Spontaneous transmembrane pore formation by short-chain synthetic peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pore Formation Induced by an Antimicrobial Peptide: Electrostatic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP55018D [pubs.rsc.org]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. Peptidomimetic against drug-resistant HIV-1 | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Biological Landscape of Peptides Incorporating Boc-(S)-3-Amino-4-(2-naphthyl)-butyric Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. Among the vast array of synthetic amino acids, Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid, a β-amino acid featuring a bulky naphthyl group and a tert-butyloxycarbonyl (Boc) protecting group, presents a unique building block for the design of novel peptidomimetics. The naphthyl moiety provides significant hydrophobicity and the potential for specific π-π stacking interactions with biological targets, while the β-amino acid structure can induce unique conformational constraints and resistance to proteolytic degradation. This technical guide aims to provide a comprehensive overview of the biological activity of peptides containing this specific amino acid derivative.

Despite a thorough review of available scientific literature, specific quantitative data on the biological activity of peptides containing Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid is not extensively documented in publicly accessible databases. The available information primarily highlights its role as a valuable building block in solid-phase peptide synthesis (SPPS) and its potential in the development of therapeutics, particularly in neuropharmacology and cancer research. The Boc protecting group is crucial for the stepwise assembly of peptide chains and is typically removed in the final stages of synthesis to yield the active peptide. Therefore, the biological activity is often reported for the deprotected peptide.

This guide will focus on the general principles and methodologies relevant to the synthesis and evaluation of such peptides, drawing from the broader field of peptidomimetics and β-amino acid chemistry.

General Principles of Peptide Synthesis with Boc-(S)-3-Amino-4-(2-naphthyl)-butyric Acid

The synthesis of peptides incorporating Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid typically follows the well-established principles of solid-phase peptide synthesis (SPPS) using Boc chemistry. The general workflow is outlined below.

Experimental Workflow: Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (Boc-SPPS).

Key Methodological Considerations

-

Resin Choice: The selection of the solid support is critical and depends on the C-terminal functionality of the desired peptide (e.g., amide or carboxylic acid).

-

Coupling Reagents: A variety of coupling reagents can be used to facilitate the formation of the peptide bond, such as dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxybenzotriazole (HOBt), or more modern reagents like HBTU or HATU.

-

Boc Deprotection: The Boc group is labile to acid and is typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Cleavage and Side-Chain Deprotection: The final cleavage of the peptide from the resin and the removal of any side-chain protecting groups is often accomplished with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.

-

Purification and Analysis: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Potential Biological Activities and Signaling Pathways

While specific data for peptides containing Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid is scarce, the structural features of this amino acid suggest several potential areas of biological activity. The bulky and hydrophobic naphthyl group can play a key role in receptor binding, potentially acting as a pharmacophore that interacts with hydrophobic pockets in target proteins.

Hypothetical Signaling Pathway: G-Protein Coupled Receptor (GPCR) Antagonism

Peptidomimetics containing bulky aromatic residues are often designed as antagonists for G-protein coupled receptors (GPCRs), such as neurokinin or somatostatin receptors. The peptide analog can compete with the endogenous ligand for binding to the receptor, thereby inhibiting downstream signaling.

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-(S)-3-Amino-4-(2-naphthyl)-butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase synthesis of peptides incorporating the non-proteinogenic amino acid Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid. The tert-butyloxycarbonyl (Boc) strategy is employed, a well-established method for solid-phase peptide synthesis (SPPS).[1][2] The incorporation of Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid is of significant interest in medicinal chemistry as the naphthyl group can introduce unique hydrophobic interactions, potentially enhancing the stability and biological activity of synthetic peptides.[3] This protocol details the sequential steps of resin loading, iterative deprotection, amino acid coupling, and final cleavage of the peptide from the solid support.

Introduction

Solid-phase peptide synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides.[4] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic and robust strategy in SPPS.[2] In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent benzyl-based protecting groups are used for amino acid side chains.[2][5] The Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups require a strong acid like anhydrous hydrogen fluoride (HF).[2][5][6]

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid is a valuable building block for creating peptides with modified properties.[3] Its unique structure, featuring a naphthyl group, can influence the peptide's conformation and interaction with biological targets.[3] This protocol outlines a standard manual procedure for incorporating this amino acid into a peptide chain using Merrifield resin.

Experimental Protocols

This protocol describes the manual solid-phase synthesis of a peptide incorporating Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid. The following steps outline the entire workflow from resin preparation to final peptide cleavage.

Attachment of the First Amino Acid to Merrifield Resin (Loading)

The initial step involves the covalent attachment of the C-terminal amino acid, Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid, to the solid support. The cesium salt method is a widely used and effective procedure for loading Boc-protected amino acids onto Merrifield resin to minimize racemization.[1][7]

Protocol: Cesium Salt Method

-

Preparation of the Cesium Salt:

-

Dissolve Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid (1.0 mmol) in methanol (5 mL).

-

Add water (0.5 mL) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

-

Evaporate the mixture to dryness on a rotary evaporator.

-

To ensure the salt is anhydrous, add N,N-Dimethylformamide (DMF) (2.5 mL) and evaporate to dryness at 45°C. Repeat this step.[4][7]

-

-

Resin Loading:

-

Swell Merrifield resin (1 g, appropriate substitution) in DMF (6-8 mL) in a reaction vessel for at least 30 minutes.[7]

-

Add the dried cesium salt of Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid (1.0 equivalent based on resin chlorine substitution) to the swollen resin.[7]

-

Shake the mixture at 50°C for 24 hours.[7]

-

Filter the resin and wash thoroughly with DMF (3x), 50% aqueous DMF (3x), 50% aqueous methanol (3x), and finally methanol (3x).[7]

-

Dry the resin in vacuo to a constant weight.[7]

-

Peptide Chain Elongation Cycle

The elongation of the peptide chain is an iterative process involving two key steps: the removal of the Nα-Boc protecting group (deprotection) and the formation of a peptide bond with the next incoming amino acid (coupling). This cycle is repeated for each amino acid in the desired sequence.

The Boc group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][8]

Protocol:

-

Swell the peptide-resin in DCM for 15-30 minutes.[8]

-

Perform a pre-wash by adding a solution of 25-50% TFA in DCM, agitating for 1-2 minutes, and then draining.[1][8]

-

Add a fresh solution of 25-50% TFA in DCM (approximately 10 mL per gram of resin) and shake for 20-30 minutes at room temperature.[1][8]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x).[1][9]

After deprotection, the N-terminal amine is present as a trifluoroacetate salt and must be neutralized to the free amine before the next coupling step.[1][9]

Protocol:

-

Wash the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM (v/v) for 5 minutes. Repeat this step.[9]

-

Wash the resin thoroughly with DCM (3x) to remove excess DIEA.[9]

The next Boc-protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain. HBTU is a common and efficient coupling reagent for this purpose.[10]

Protocol:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents relative to the initial resin loading) by dissolving it with HBTU (3 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the activation mixture.[9]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.[9][10]

-

Monitor the completion of the reaction using a qualitative ninhydrin (Kaiser) test. A negative result indicates that the coupling is complete.[10]

-

Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[10]

Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. For the Boc/Bzl strategy with Merrifield resin, this is typically achieved with anhydrous hydrogen fluoride (HF).[6][11]

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and a dedicated fume hood. This procedure should only be performed by trained personnel.

Protocol: HF Cleavage

-

Ensure the N-terminal Boc group of the final amino acid has been removed as described in section 2.1.[12]

-

Thoroughly dry the peptide-resin under vacuum.

-

Place the dried peptide-resin and a Teflon-coated stir bar into a specialized HF cleavage reaction vessel.

-

Add a scavenger mixture to the vessel to trap reactive carbocations generated during cleavage. A common scavenger cocktail is a 9:1 ratio of HF to anisole.[1]

-

Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

-

Carefully distill anhydrous HF (approximately 10 mL per gram of peptide-resin) into the reaction vessel, maintaining a temperature between -5°C and 0°C.[1][12]

-

Stir the reaction mixture for 45 to 60 minutes at 0°C.[1]

-

Evaporate the HF under a stream of nitrogen or under vacuum.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide precipitate thoroughly with cold diethyl ether to remove scavengers.[6]

-

Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetic acid) and lyophilize.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize the key reagents and conditions for the solid-phase synthesis protocol.

Table 1: Reagents and Solvents

| Reagent/Solvent | Purpose |

| Merrifield Resin | Solid Support |

| Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid | First Amino Acid |

| Other Boc-protected Amino Acids | Peptide Building Blocks |

| Cesium Carbonate (Cs₂CO₃) | Base for Salt Formation |

| N,N-Dimethylformamide (DMF) | Solvent |

| Dichloromethane (DCM) | Solvent |

| Trifluoroacetic Acid (TFA) | Boc Deprotection Reagent |

| N,N-Diisopropylethylamine (DIEA) | Neutralization Base |

| HBTU | Coupling Reagent |

| Anhydrous Hydrogen Fluoride (HF) | Cleavage and Deprotection |

| Anisole | Scavenger |

| Diethyl Ether | Peptide Precipitation |

| Methanol | Washing Solvent |

| Isopropanol | Washing Solvent |

Table 2: Summary of Protocol Steps and Conditions

| Step | Sub-step | Reagents | Time | Temperature |

| 1. Resin Loading | Cesium Salt Formation | Boc-AA, Cs₂CO₃, MeOH, H₂O | - | Room Temp. |

| Attachment to Resin | Dried Cesium Salt, Merrifield Resin, DMF | 24 h | 50°C | |

| 2. Elongation Cycle | Boc Deprotection | 25-50% TFA in DCM | 20-30 min | Room Temp. |

| Neutralization | 5-10% DIEA in DCM | 2 x 5 min | Room Temp. | |

| Coupling | Boc-AA, HBTU, DIEA, DMF | 1-2 h | Room Temp. | |

| 3. Final Cleavage | HF Cleavage | Anhydrous HF, Anisole | 45-60 min | 0°C |

Workflow Diagram

Caption: Workflow for Boc-based solid-phase peptide synthesis.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]

Application Notes and Protocols for the Coupling of Boc-Protected β-Amino Acids in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective coupling of Boc-protected β-amino acids in solid-phase peptide synthesis (SPPS). The protocols and data presented are intended to help researchers overcome common challenges associated with these sterically hindered residues, ensuring high coupling efficiency and minimal side reactions.

Application Notes